2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a chlorinated phenoxy group, a methoxyphenyl group, and a hydrazide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide typically involves a multi-step process. The initial step often includes the preparation of 4-chloro-2-methylphenoxyacetic acid, which is then reacted with appropriate hydrazine derivatives under controlled conditions to form the hydrazide linkage. The final step involves the condensation of the hydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a lead compound in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the hydrazide linkage allows for the formation of reactive intermediates, which can further interact with cellular components, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)propanehydrazide
- 2-(4-chloro-2-methylphenoxy)-2’-methylacetanilide
- 2-(4-chloro-2-methylphenoxy)-2’-ethylacetanilide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19ClN2O4 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19ClN2O4/c1-11-8-14(19)5-7-16(11)25-12(2)18(23)21-20-10-13-4-6-15(22)17(9-13)24-3/h4-10,12,22H,1-3H3,(H,21,23)/b20-10+ |
InChI Key |
VXXZLIRUQXBGNU-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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